

# Analytical methods for the quantification of "Methyl 2-chloro-5-nitrophenylacetate"

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## Compound of Interest

Compound Name: *Methyl 2-chloro-5-nitrophenylacetate*

CAS No.: 219712-63-7

Cat. No.: B6321482

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## Application Note: Quantitative Analysis of Methyl 2-chloro-5-nitrophenylacetate

### Introduction

**Methyl 2-chloro-5-nitrophenylacetate** is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is critical for ensuring product quality, process control, and regulatory compliance. This document provides detailed analytical methods for the quantification of **Methyl 2-chloro-5-nitrophenylacetate**, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are intended to serve as robust starting points for method development and validation in a GxP environment.

The analytical techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—offer orthogonal approaches to quantification, each with

distinct advantages in terms of sensitivity, selectivity, and sample throughput. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required limits of detection, and the intended purpose of the data.

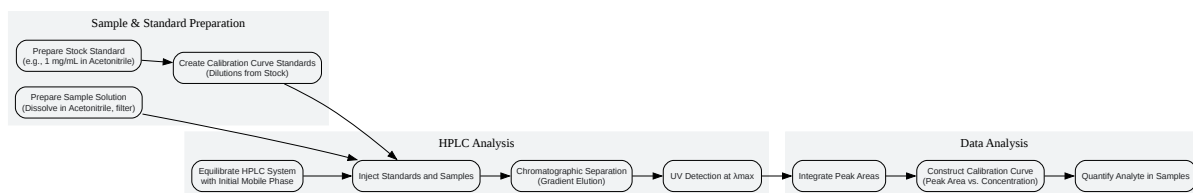
## High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds.[1] This section outlines a reversed-phase HPLC method for the determination of **Methyl 2-chloro-5-nitrophenylacetate**.

### Scientific Rationale

The proposed method utilizes a C18 stationary phase, which is well-suited for the retention of moderately polar organic molecules like **Methyl 2-chloro-5-nitrophenylacetate**. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from potential impurities. UV detection is chosen due to the presence of a chromophore in the analyte's structure, which is expected to provide a strong absorbance signal, leading to good sensitivity. The specific wavelength for detection should be determined by analyzing the UV spectrum of a pure standard of the analyte to identify the wavelength of maximum absorbance ( $\lambda_{max}$ ).[2]

### Experimental Workflow



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Caption: HPLC analysis workflow for **Methyl 2-chloro-5-nitrophenylacetate**.

## Detailed Protocol

### 1.3.1. Materials and Reagents

- **Methyl 2-chloro-5-nitrophenylacetate** reference standard (purity ≥ 98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Methanol (HPLC grade)
- 0.45 µm syringe filters

### 1.3.2. Instrumentation

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

### 1.3.3. Chromatographic Conditions (Starting Point)

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	To be determined (scan from 200-400 nm; likely around 254 nm)
Injection Volume	10 $\mu$ L

### 1.3.4. Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL).
- **Sample Preparation:** Accurately weigh a known amount of the sample containing **Methyl 2-chloro-5-nitrophenylacetate** and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

### 1.3.5. Data Analysis and Quantification

- Inject the calibration standards and the sample solutions.

- Integrate the peak area of the analyte in each chromatogram.
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of **Methyl 2-chloro-5-nitrophenylacetate** in the samples by interpolating their peak areas from the calibration curve.

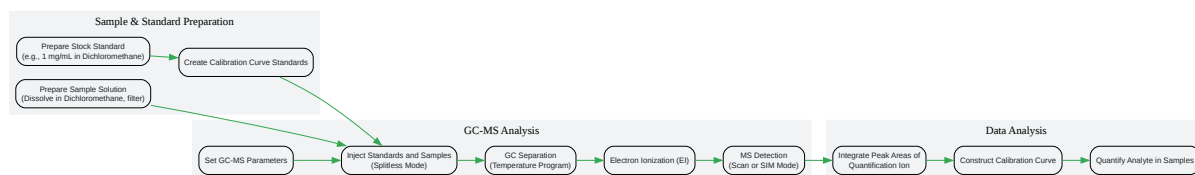
## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.

### Scientific Rationale

**Methyl 2-chloro-5-nitrophenylacetate** is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of organic compounds.[3] Electron ionization (EI) mass spectrometry will generate a reproducible fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the method can be significantly enhanced.[4]

### Experimental Workflow



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Caption: GC-MS analysis workflow for **Methyl 2-chloro-5-nitrophenylacetate**.

## Detailed Protocol

### 2.3.1. Materials and Reagents

- **Methyl 2-chloro-5-nitrophenylacetate** reference standard (purity  $\geq 98\%$ )
- Dichloromethane (GC grade or equivalent)
- Anhydrous sodium sulfate

### 2.3.2. Instrumentation

- Gas chromatograph with a split/splitless injector and a mass selective detector.
- Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, 5% phenylmethylpolysiloxane).

### 2.3.3. GC-MS Conditions (Starting Point)

Parameter	Condition
Column	5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 $\mu$ m
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injector Temperature	250 °C
Injection Mode	Splitless (1 $\mu$ L)
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Energy	70 eV
MS Mode	Full Scan (m/z 50-400) for identification; SIM for quantification
Quantification Ions	To be determined from the mass spectrum of the standard

#### 2.3.4. Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to cover the desired concentration range.
- **Sample Preparation:** Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range. If necessary, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

#### 2.3.5. Data Analysis and Quantification

- First, inject a standard in full scan mode to identify the retention time and the characteristic mass fragments of **Methyl 2-chloro-5-nitrophenylacetate**.
- Select a prominent and specific ion for quantification and one or two qualifier ions for confirmation.
- Set up the MS in SIM mode to monitor these ions.
- Inject the calibration standards and samples in SIM mode.
- Construct a calibration curve based on the peak area of the quantification ion.
- Calculate the concentration of the analyte in the samples from the calibration curve.

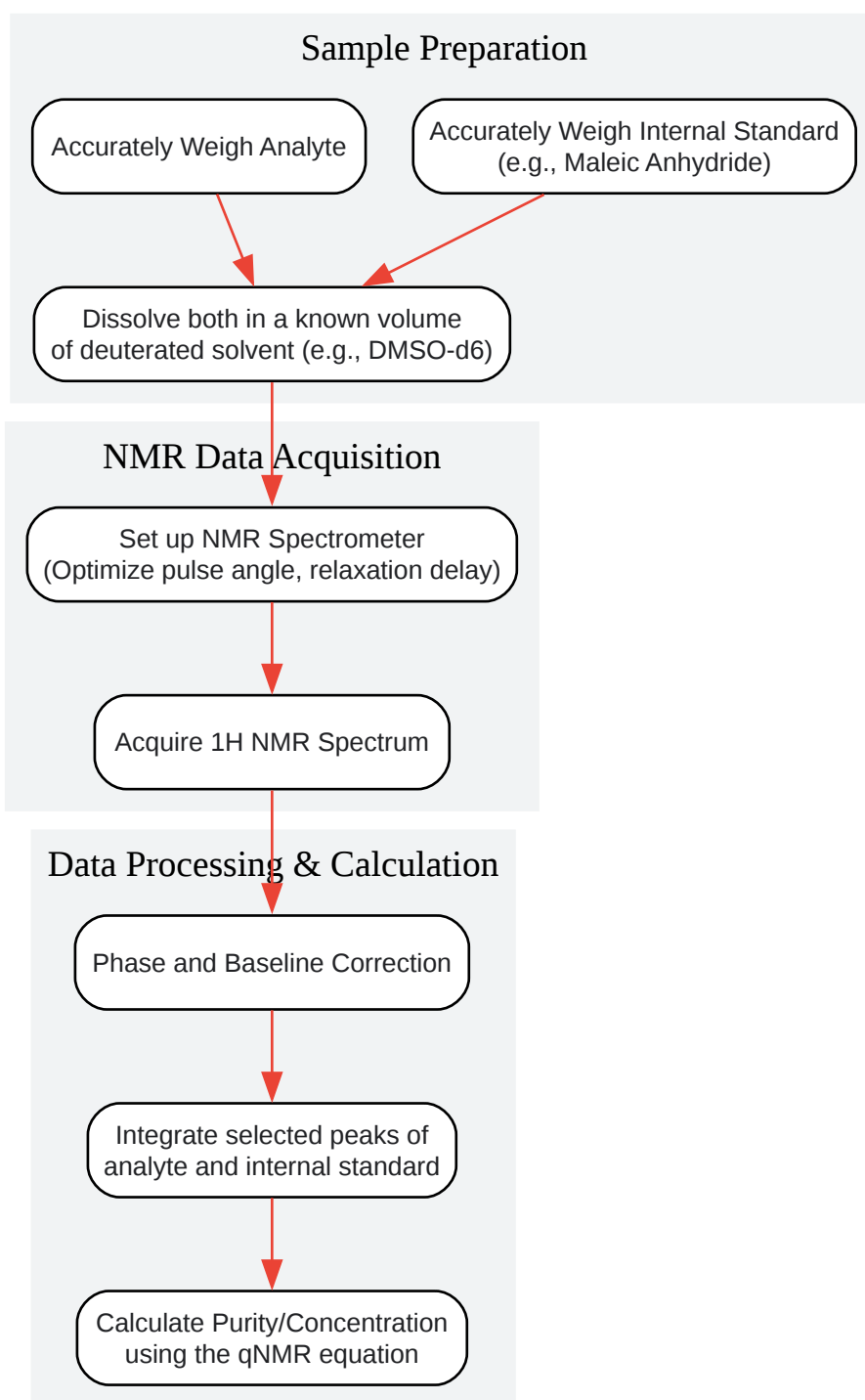
## Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]

### Scientific Rationale

By using a certified internal standard of known purity and concentration, the purity or concentration of **Methyl 2-chloro-5-nitrophenylacetate** can be accurately determined.[7] Key to a successful qNMR experiment is the selection of an appropriate internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte. Additionally, the relaxation delays must be sufficiently long to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration.[8]

### Experimental Workflow



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Caption: qNMR analysis workflow for **Methyl 2-chloro-5-nitrophenylacetate**.

## Detailed Protocol

### 3.3.1. Materials and Reagents

- **Methyl 2-chloro-5-nitrophenylacetate** sample
- Certified internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, Chloroform-d)

### 3.3.2. Instrumentation

- NMR spectrometer ( $\geq 400$  MHz)

### 3.3.3. qNMR Parameters (Starting Point)

Parameter	Setting	Rationale
Pulse Angle	30°	Reduces saturation effects and shortens required relaxation delay.
Relaxation Delay (d1)	5 x T1 (longest)	Ensures complete relaxation of all protons for accurate integration.
Number of Scans	$\geq 16$	To achieve an adequate signal-to-noise ratio.
Acquisition Time	$\geq 3$ s	Provides sufficient digital resolution.

### 3.3.4. Sample Preparation

- Accurately weigh approximately 10-20 mg of the **Methyl 2-chloro-5-nitrophenylacetate** sample into a vial.
- Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
- Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

- Transfer the solution to an NMR tube.

### 3.3.5. Data Analysis and Calculation

- Acquire the  $^1\text{H}$  NMR spectrum using the optimized parameters.
- Process the spectrum (phasing, baseline correction).
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity of the analyte using the following equation:[5]

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (M_{\text{analyte}} / m_{\text{analyte}}) * (m_{\text{std}} / M_{\text{std}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- m = Mass
- P = Purity of the standard

## Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[9][10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][8]

## Validation Parameters

The following parameters should be evaluated for the chosen quantitative method:

Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range	The interval between the upper and lower concentration levels of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5]
Accuracy	The closeness of the test results obtained by the method to the true value.[11]
Precision	The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Conclusion

This application note provides a comprehensive overview of three robust analytical methods for the quantification of **Methyl 2-chloro-5-nitrophenylacetate**. The choice of HPLC, GC-MS, or

qNMR will be dictated by the specific analytical needs, available instrumentation, and the nature of the sample matrix. The provided protocols serve as a detailed starting point for method development. It is imperative that any method derived from this guidance is fully validated according to the relevant regulatory standards to ensure the generation of accurate, reliable, and defensible data.[2]

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